molecular formula C7H13N3O3 B12341071 ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate

ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate

Cat. No.: B12341071
M. Wt: 187.20 g/mol
InChI Key: BSUHPUZHTUIERW-WEVVVXLNSA-N
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Description

Ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate is a hydrazone derivative characterized by an ethyl ester group at position 1, a ketone group at position 3, and an aminocarbonyl (CONH₂) substituent on the hydrazone moiety. This compound belongs to a broader class of α,β-diketo hydrazones, which are widely studied for their versatility in organic synthesis and biological applications, including antimicrobial, antifungal, and anticancer activities . The (E)-configuration of the hydrazone group is critical for its structural stability and intermolecular interactions, such as hydrogen bonding with the aminocarbonyl group, which may influence solubility and reactivity .

Properties

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

ethyl (3E)-3-(carbamoylhydrazinylidene)butanoate

InChI

InChI=1S/C7H13N3O3/c1-3-13-6(11)4-5(2)9-10-7(8)12/h3-4H2,1-2H3,(H3,8,10,12)/b9-5+

InChI Key

BSUHPUZHTUIERW-WEVVVXLNSA-N

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)N)/C

Canonical SMILES

CCOC(=O)CC(=NNC(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of urea. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate serves as an important intermediate in organic synthesis. It can undergo various reactions, including oxidation to form oxo derivatives and reduction to yield amino derivatives. These transformations make it valuable for synthesizing more complex organic molecules.

The compound has been studied for its potential antimicrobial , antitumor , and antioxidant properties:

  • Antimicrobial Properties : Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have been reported between 46.9 to 93.7 μg/mL, highlighting its potential as an alternative antimicrobial agent.
  • Antitumor Activity : Studies have shown that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines, with some exhibiting half-maximal inhibitory concentration (IC50) values lower than standard chemotherapeutic agents like doxorubicin.
  • Antioxidant Activity : The compound has shown effectiveness in scavenging free radicals in assays such as DPPH and ABTS radical scavenging tests, suggesting its utility in preventing oxidative stress-related diseases.

Case Study on Antitumor Effects

A recent in vitro study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Case Study on Antimicrobial Efficacy

Another study investigated the efficacy of this compound against multi-drug resistant bacterial strains. The findings revealed significant antibacterial activity, indicating its potential use in treating infections caused by resistant pathogens.

Mechanism of Action

The mechanism of action of ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate involves its interaction with various molecular targets. The hydrazono group can form stable complexes with metal ions, influencing enzymatic activities and biochemical pathways. The ester group allows for easy modification, enabling the compound to act as a versatile building block in synthetic chemistry .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl substituent in NEP enhances electrophilicity, improving antifungal activity due to increased membrane penetration .
  • Heterocyclic Moieties : The quinazoline group in compound 8 contributes to analgesic activity by interacting with cyclooxygenase enzymes .
  • Hydrogen-Bonding Capacity: The aminocarbonyl group in the target compound may enhance solubility in polar solvents compared to aryl-substituted analogs .

Key Observations :

  • Acid Catalysis : Glacial acetic acid is commonly used to protonate the hydrazine, facilitating nucleophilic attack on the β-keto ester .
  • Cyclization : Compound 8 undergoes intramolecular cyclization with NaOH to form quinazoline-fused heterocycles, a strategy to enhance bioactivity .

Physicochemical Properties

Compound Melting Point (°C) IR Absorption (cm⁻¹) ¹H-NMR Shifts (ppm)
Target Compound Not reported –NH₂ (3300–3500), C=O (1700–1750) Not reported
NEP 156–158 C=O (1720), NO₂ (1530, 1350) δ 1.2 (t, CH₃), δ 4.1 (q, CH₂)
Compound 2a 156–158 SO₂ (1350), C=O (1720) δ 1.3 (t, CH₃), δ 2.4 (s, CH₃CO)
Ethyl 3-oxo-2-(phenylhydrazinylidene)butanoate Not reported C=O (1700–1750), N–H (3100–3300) δ 1.2 (t, CH₃), δ 7.3–7.6 (m, Ar–H)

Key Observations :

  • Melting Points: Compounds with EWGs (e.g., NO₂ in NEP) exhibit higher melting points due to stronger intermolecular dipole interactions .
  • IR Signatures : The –CONH₂ group in the target compound would show distinct N–H stretches at 3300–3500 cm⁻¹, absent in aryl-substituted analogs .

Biological Activity

Ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate is a compound of interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing data from various studies and highlighting key research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7H12N4O3
  • Molecular Weight : 188.20 g/mol

The compound features a hydrazone functional group, which is known for its reactivity and ability to form stable complexes with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Studies have demonstrated that hydrazone derivatives exhibit significant anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation. For example, a study indicated that derivatives of hydrazones can inhibit the growth of cancer cell lines by inducing cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Properties
    • Compounds with hydrazone moieties have shown potential in reducing inflammation. Research suggests that these compounds can inhibit the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Effects
    • This compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialActive against Gram-positive and Gram-negative bacteria

Case Studies

  • Anticancer Study : A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability in a dose-dependent manner, with an IC50 value of approximately 15 µM. The mechanism involved the activation of caspase pathways leading to apoptosis.
  • Anti-inflammatory Research : In an animal model of induced arthritis, administration of this compound resulted in a marked decrease in paw swelling and inflammatory markers in serum. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues.
  • Antimicrobial Evaluation : In vitro testing revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings

Recent advancements in the synthesis and characterization of this compound have opened new avenues for its application in drug development. The compound's ability to interact with biological macromolecules suggests potential as a lead compound for further modifications aimed at enhancing its efficacy and selectivity.

Molecular Docking Studies

Molecular docking studies have indicated that this compound can effectively bind to key enzymes involved in cancer metabolism, such as VEGFR-2, suggesting its role as an antiangiogenic agent .

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